molecular formula C7H9N7 B3047406 1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- CAS No. 139047-73-7

1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-

Cat. No.: B3047406
CAS No.: 139047-73-7
M. Wt: 191.19 g/mol
InChI Key: JXJYVOAONGQISS-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- is a heterocyclic compound that belongs to the class of tetrazines. Tetrazines are known for their high nitrogen content and unique chemical properties, making them valuable in various scientific and industrial applications. This compound, in particular, features a tetrazine ring substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group, which imparts distinct characteristics and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- typically involves the nucleophilic substitution of the dimethylpyrazolyl group in 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine. This reaction is carried out using various N-nucleophiles under controlled conditions . The reaction conditions often include heating the reaction mixture to 40-50°C and monitoring the progress using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that derivatives of 1,2,4,5-tetrazines exhibit significant antifungal properties. For instance, a series of [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines were synthesized and tested for their fungistatic activity against dermatophyte fungi such as Trichophyton and Epidermophyton. One notable derivative showed a minimum inhibitory concentration (MIC) of 1.5 μg/mL against Epidermophyton floccosum, indicating strong antifungal potential .

Antituberculosis Activity

The compound has also shown promise in the fight against tuberculosis. Research highlighted the synthesis of 3,6-disubstituted 1,2,4,5-tetrazines with various nucleophile residues that exhibited antimycobacterial activity against Mycobacterium tuberculosis. Some derivatives demonstrated MIC values as low as 0.18 μg/mL, making them promising candidates for developing new antitubercular drugs .

Antimicrobial Properties

Beyond antifungal and antituberculosis activities, these tetrazine derivatives have been noted for their broad-spectrum antimicrobial properties. They have been effective against various bacterial strains due to their ability to disrupt microbial cell functions .

Nitrification and Energetic Properties

The compound's nitrogen-rich structure makes it suitable for applications in energetic materials. Studies have focused on nitrification methods for synthesizing energetic compounds containing tetrazine structures. These materials show potential for use in explosives and propellants due to their high energy content and stability under certain conditions .

Hybrid Energetic Materials

Research has explored the synthesis of hybrid materials that combine tetrazine cycles with other energetic fragments like nitrotriazolone. These compounds can enhance performance characteristics in energetic applications by providing better control over detonation properties .

Functionalization for Bioorthogonal Applications

Functionalized tetrazines are being investigated for their utility in bioorthogonal reactions—chemical reactions that can occur inside living systems without interfering with native biochemical processes. This application is particularly relevant in drug delivery systems and targeted therapies where precise control over drug activation is required .

Summary of Findings

The applications of 1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- span several critical areas in scientific research:

Application AreaKey FindingsReferences
Antifungal ActivityHigh activity against dermatophytes (MIC ≤ 1.5 μg/mL)
Antituberculosis ActivityEffective against Mycobacterium tuberculosis (MIC ≤ 0.18 μg/mL)
Energetic MaterialsSuitable for nitrification and hybrid energetic compounds
Bioorthogonal ChemistryUseful in targeted drug delivery systems

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- involves its ability to participate in nucleophilic substitution and cycloaddition reactions. The tetrazine ring acts as an electron-deficient system, making it reactive towards nucleophiles and strained alkenes . The molecular targets and pathways involved in its biological activity are still under investigation, but its reactivity and stability make it a valuable compound in various applications.

Comparison with Similar Compounds

Biological Activity

1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various pathogens.

The compound has the following chemical properties:

  • Chemical Formula : C₇H₉N₇
  • Molecular Weight : 189.20 g/mol
  • CAS Number : 698500
  • Synonyms : 6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine

Biological Activity Overview

Research indicates that derivatives of tetrazines exhibit a range of biological activities including antifungal and antibacterial properties. The specific compound in focus has shown promise in inhibiting the growth of dermatophyte fungi.

Antifungal Activity

A study conducted on various tetrazine derivatives demonstrated that certain compounds possess significant antifungal activity against dermatophyte strains such as Trichophyton and Epidermophyton. Notably:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 1.5 µg/mL for certain derivatives against Epidermophyton floccosum .

Study on Fungistatic Activity

In vitro studies have shown that the compound exhibits fungistatic activity against dermatophyte fungi. The following table summarizes the MIC values for various strains:

CompoundStrainMIC (µg/mL)
3aTrichophyton tonsurans≤ 3.12
3bTrichophyton violaceum6.25
3gEpidermophyton floccosum1.5
3jMicrosporum canis0.38

The results indicate that modifications at specific positions on the tetrazine structure can enhance biological activity .

Synthesis and Reactivity Studies

Research has focused on synthesizing various analogs of tetrazines to explore their reactivity and biological properties. For instance:

  • The oxidative cyclization of tetrazines leads to new triazolo-tetrazine derivatives which have been screened for their antifungal properties .

While the exact mechanism of action for these compounds remains under investigation, it is hypothesized that their effectiveness may be attributed to their ability to disrupt fungal cell wall synthesis or interfere with metabolic pathways critical for fungal survival .

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N7/c1-4-3-5(2)14(13-4)7-11-9-6(8)10-12-7/h3H,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJYVOAONGQISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(N=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351369
Record name 1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139047-73-7
Record name 1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-
Reactant of Route 2
1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-
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1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-
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1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-
Reactant of Route 5
1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-
Reactant of Route 6
1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-

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